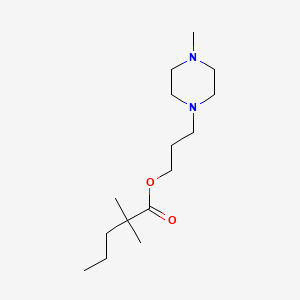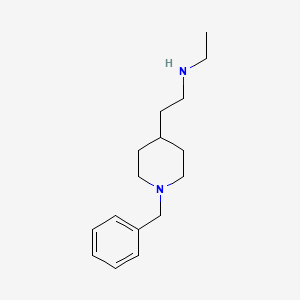
2-(1-benzylpiperidin-4-yl)-N-ethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzylpiperidin-4-yl)-N-ethylethanamine typically involves the reaction of 1-benzylpiperidin-4-yl)ethan-1-one with appropriate reagents . One common method involves the use of acetylhydrazide and 1-(phenylmethyl)-piperidin-4-one in ethanol, followed by crystallization from acetone . Another method involves the use of polymer-supported 3-benzoyl-1-(1-benzylpiperidin-4-yl)-2-thiopseudourea-Pd(II) matrix for Sonogashira cross-coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Benzylpiperidin-4-yl)-N-ethylethanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride is commonly used for reduction reactions.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
2-(1-Benzylpiperidin-4-yl)-N-ethylethanamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(1-benzylpiperidin-4-yl)-N-ethylethanamine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cholinesterase enzymes, which play a role in neurotransmission . This inhibition can enhance acetylcholine signaling, which is beneficial in conditions like Alzheimer’s disease. Additionally, it may interact with other molecular pathways involved in pain modulation and neuroprotection .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-Benzylpiperidin-4-yl)acetohydrazide
- N-(1-Benzylpiperidin-4-yl)-4-sulfanylbutanamide
- 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine
Uniqueness
2-(1-Benzylpiperidin-4-yl)-N-ethylethanamine is unique due to its specific structure, which allows it to interact with multiple molecular targets. This dual activity makes it a promising candidate for the development of multi-target drugs, particularly in the treatment of neurological disorders and pain management .
Propriétés
Formule moléculaire |
C16H26N2 |
|---|---|
Poids moléculaire |
246.39 g/mol |
Nom IUPAC |
2-(1-benzylpiperidin-4-yl)-N-ethylethanamine |
InChI |
InChI=1S/C16H26N2/c1-2-17-11-8-15-9-12-18(13-10-15)14-16-6-4-3-5-7-16/h3-7,15,17H,2,8-14H2,1H3 |
Clé InChI |
QUHPMBYWLIYMHE-UHFFFAOYSA-N |
SMILES canonique |
CCNCCC1CCN(CC1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





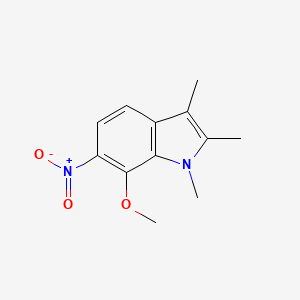


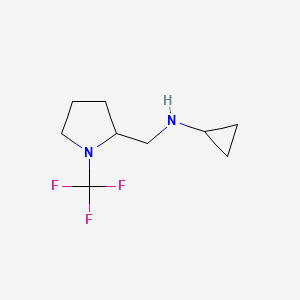

![Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B13961509.png)
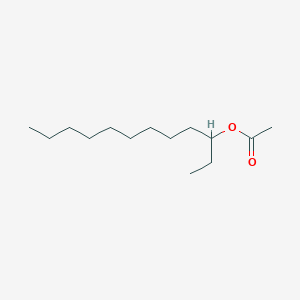
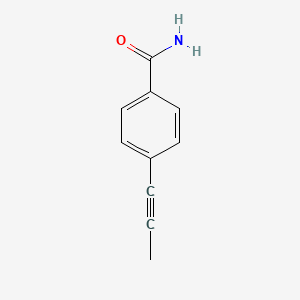
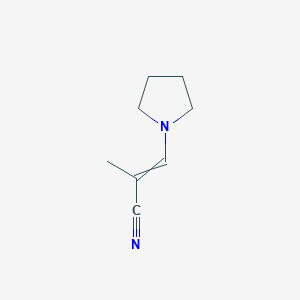
![2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol](/img/structure/B13961527.png)
